4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS No.: 1378695-64-7
Cat. No.: VC3098322
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378695-64-7 |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O3/c1-14-7-3-2-4-11-8(7)6(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | NGKLAWIJTZQXRV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CN2C1=C(C=N2)C(=O)O |
| Canonical SMILES | COC1=CC=CN2C1=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Basic Information
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a complex heterocyclic compound consisting of a pyrazolo[1,5-a]pyridine core with a methoxy substituent at position 4 and a carboxylic acid group at position 3 . The core structure features a fused ring system with distinctive biological and chemical properties.
Table 1: Chemical Identity of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
| Parameter | Information |
|---|---|
| CAS Number | 1378695-64-7 |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| SMILES | COC1=CC=CN2C1=C(C=N2)C(=O)O |
| InChI | InChI=1S/C9H8N2O3/c1-14-7-3-2-4-11-8(7)6(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) |
| InChIKey | NGKLAWIJTZQXRV-UHFFFAOYSA-N |
Physical and Chemical Properties
The compound exists as a solid at room temperature and possesses specific chemical characteristics that influence its reactivity and applications. The presence of both a methoxy group and carboxylic acid functionality contributes to its unique chemical behavior and potential for derivatization.
Table 2: Physical and Chemical Properties
| Property | Description |
|---|---|
| Physical State | Solid |
| Appearance | White solid (based on similar compounds) |
| Solubility | Limited information available, likely soluble in polar organic solvents |
| Functional Groups | Methoxy, carboxylic acid, heterocyclic nitrogen |
| Stability | Stable under standard conditions; store away from moisture |
Synthesis and Preparation Methods
Laboratory Synthesis Protocols
Research on similar pyrazolo[1,5-a]pyridine derivatives provides insights into potential synthesis methods. One approach described in the literature involves a multi-step process starting with the formation of substituted pyridines, followed by incorporation of the pyrazole moiety .
For instance, the synthesis of pyrazole-linked pyridine carboxylic acids typically begins with the condensation of appropriate precursors, such as tert-butyl glycinate with pyrazolo[1,5-a]pyridine-3-carboxylic acid, followed by hydrolysis in trifluoroacetic acid to give intermediate compounds . The specific reaction conditions and reactants would need to be optimized for the synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.
Applications in Pharmaceutical Research
Role as a Pharmaceutical Intermediate
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid primarily serves as an intermediate in pharmaceutical development. The compound's structural features make it valuable for the synthesis of more complex molecules with potential therapeutic applications.
Antituberculosis Activity
While specific research on 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid itself is limited, closely related compounds in the pyrazolo[1,5-a]pyridine family have demonstrated significant antituberculosis activity. For example, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown excellent potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives bearing diaryl side chains exhibited impressive activity against:
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H37Rv strain (MIC < 0.002–0.381 μg/mL)
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INH-resistant strains (MIC < 0.002–0.465 μg/mL)
These findings suggest potential applications for derivatives of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid in developing new treatments for tuberculosis, especially for drug-resistant cases.
Related Compounds and Derivatives
Ester Derivatives
Several ester derivatives of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid have been reported and are commercially available:
Table 3: Ester Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | 909717-95-9 | C₁₁H₁₂N₂O₃ | 220.22 g/mol |
| Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | 1060724-61-9 | C₁₀H₁₀N₂O₃ | 206.20 g/mol |
These ester derivatives may offer different physicochemical properties and potentially different biological activities compared to the parent carboxylic acid .
Amide Derivatives
The amide derivative has also been identified and characterized:
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide (CAS: 2167949-63-3)
Amide derivatives often exhibit enhanced pharmacological properties and improved bioavailability compared to the corresponding carboxylic acids, making them particularly valuable for pharmaceutical applications.
Halogenated Derivatives
Halogenated derivatives, such as 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 2089381-00-8), represent another important class of structural analogs:
| Concentration | Volume Required for Different Amounts |
|---|---|
| 1 mg | |
| 1 mM | 5.2037 mL |
| 5 mM | 1.0407 mL |
| 10 mM | 0.5204 mL |
It is recommended to select appropriate solvents based on the compound's solubility characteristics. Once prepared, stock solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing .
Future Research Directions
The pyrazolo[1,5-a]pyridine scaffold represents a promising foundation for developing novel pharmaceutical compounds. Further research on 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives may focus on:
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Optimization of synthetic routes to improve yield and purity
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Development of new derivatives with enhanced biological activities
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Structure-activity relationship studies to identify key structural features for specific therapeutic applications
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Detailed investigation of the compound's mechanism of action, particularly in the context of antimicrobial activity
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Exploration of potential applications beyond antibacterial properties, such as anticancer or anti-inflammatory activities
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